![molecular formula C15H11Cl2NO B5534113 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide](/img/structure/B5534113.png)
2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds. For instance, the synthesis of 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showcases the complexity of such processes, involving condensation reactions and the use of specific catalysts to achieve the desired molecular architecture (Sharma et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorophenyl phenylacrylamides is characterized by X-ray crystallography, revealing intricate details such as bond lengths, angles, and the spatial arrangement of molecules. For example, compounds closely related to 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide exhibit specific crystal packing, hydrogen bonding, and molecular conformations, which are crucial for understanding their chemical behavior and reactivity (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide and its derivatives can include nucleophilic substitution, condensation, and polymerization. These reactions are influenced by the presence of chloro and acrylamide groups, which affect the compound's reactivity and interaction with various reagents. The synthesis and characterization of copolymers derived from chlorophenyl methacrylates provide insights into the chemical properties and potential applications of these materials (Patel et al., 2006).
Physical Properties Analysis
The physical properties of 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide, such as melting point, solubility, and crystalline structure, are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for the compound's handling, storage, and application in different fields.
Chemical Properties Analysis
The chemical properties of 2-chloro-N-(4-chlorophenyl)-3-phenylacrylamide, such as acidity, basicity, and reactivity towards other chemical species, are pivotal in its application in organic synthesis. Studies involving the N-acylation of amines in water using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides highlight the versatility and reactivity of chlorophenyl compounds in synthetic chemistry (Ebrahimi et al., 2015).
properties
IUPAC Name |
(Z)-2-chloro-N-(4-chlorophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYRWWKJMLRIP-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)Cl)\Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-chloro-N-(4-chlorophenyl)-3-phenylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.